molecular formula C7H16N2O B13638044 2-Aminoheptanamide CAS No. 53726-15-1

2-Aminoheptanamide

Cat. No.: B13638044
CAS No.: 53726-15-1
M. Wt: 144.21 g/mol
InChI Key: UMGJWCXKSKEXOF-UHFFFAOYSA-N
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Description

2-Aminoheptanamide is an organic compound with the molecular formula C7H16N2O It belongs to the class of fatty amides, which are carboxylic acid amide derivatives of fatty acids This compound is characterized by the presence of an amino group (-NH2) attached to the heptane chain, making it a primary amine

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminoheptanamide can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of heptanoyl chloride with ammonia can yield this compound. Another method involves the reductive amination of heptanal with ammonia, followed by the reduction of the resulting imine to form the amine.

Industrial Production Methods: Industrial production of this compound typically involves the use of biotransformation and chemical synthesis. For example, L-threonine can be used as an initial raw material to prepare L-2-aminobutyric acid through biotransformation. This is followed by esterification and ammonolysis reactions to obtain the target compound . This method is advantageous due to its mild reaction conditions, high yield, and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions: 2-Aminoheptanamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo compounds.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Alkyl halides and ammonia or amines are typically used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines and halogen acids.

Scientific Research Applications

2-Aminoheptanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminoheptanamide involves its interaction with specific molecular targets and pathways. As a primary amine, it can act as a nucleophile, participating in various biochemical reactions. It can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    2-Aminoheptane: A secondary alkyl amine used in the synthesis of other organic compounds.

    2-Amino-6-methylheptane: A derivative with a methyl group on the heptane chain.

    Heptanamide: A fatty amide similar in structure but lacking the amino group.

Uniqueness: 2-Aminoheptanamide is unique due to the presence of both an amino group and an amide group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its specific properties and reactivity distinguish it from other similar compounds .

Properties

CAS No.

53726-15-1

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

2-aminoheptanamide

InChI

InChI=1S/C7H16N2O/c1-2-3-4-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H2,9,10)

InChI Key

UMGJWCXKSKEXOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)N)N

Origin of Product

United States

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